

Goralatide and Seraspénide: A Unified Profile of a Myeloprotective Tetrapeptide

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Compound of Interest

Compound Name: Goralatide

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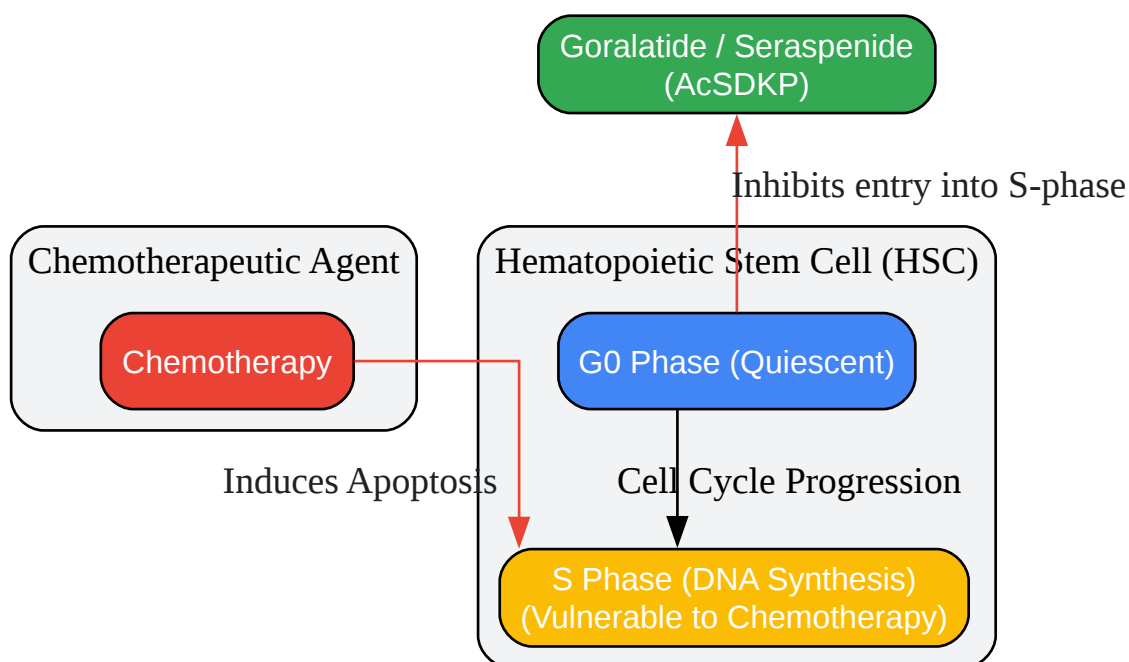
An important clarification for researchers and drug development professionals: **Goralatide** and seraspénide are different names for the same active substance, the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP). This guide provides a comprehensive overview of this molecule's mechanism of action, and preclinical and clinical data in the context of its primary application: the mitigation of chemotherapy-induced myelosuppression.

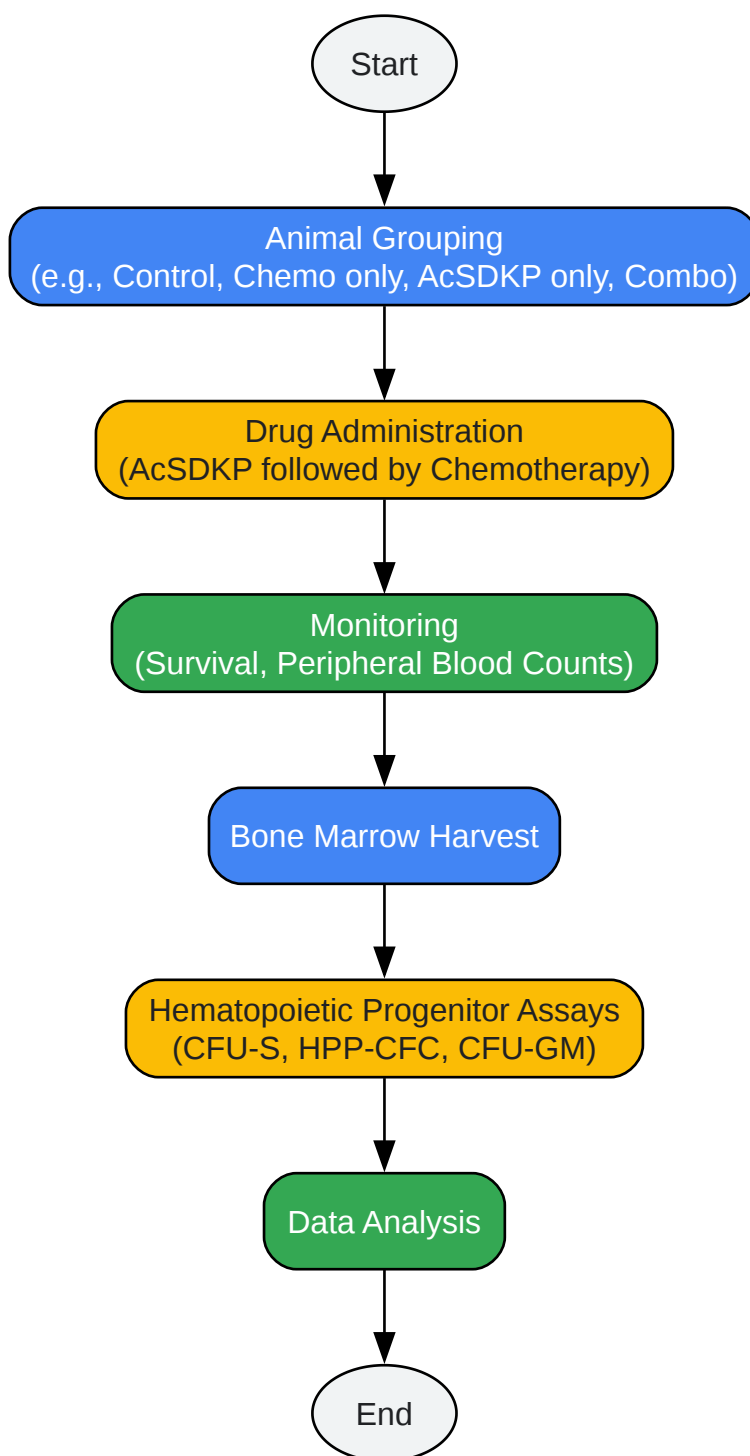
AcSDKP is an endogenous physiological regulator of hematopoiesis that has been investigated for its ability to protect hematopoietic stem and progenitor cells from the cytotoxic effects of chemotherapy.^[1] Its primary mechanism involves inhibiting the entry of these cells into the S-phase of the cell cycle, thereby shielding them from cell-cycle-specific chemotherapeutic agents.^{[1][2]}

Mechanism of Action

Goralatide (seraspénide) acts as a negative regulator of hematopoietic stem cell proliferation.^[3] By preventing these cells from entering the S-phase of the cell cycle, it renders them less susceptible to the damaging effects of chemotherapeutic drugs that target rapidly dividing cells.^[2] This protective effect helps to preserve the bone marrow's regenerative capacity, potentially reducing the severity and duration of myelosuppression-related side effects such as neutropenia, anemia, and thrombocytopenia.

The signaling pathway for AcSDKP's anti-fibrotic effects, which may share some elements with its myeloprotective actions, involves the inhibition of the TGF- β /Smad pathway.





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